6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
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Description
Compounds with the methoxycarbonyl functional group are often used in organic synthesis due to their reactivity . They can participate in a variety of reactions, including Suzuki-Miyaura coupling , which is a popular method for forming carbon-carbon bonds .
Synthesis Analysis
The synthesis of methoxycarbonyl compounds can involve various methods. For instance, the Suzuki-Miyaura coupling is a common method used for the synthesis of such compounds . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide in the presence of a palladium catalyst .Chemical Reactions Analysis
Methoxycarbonyl compounds can participate in a variety of chemical reactions. For example, they can undergo Suzuki-Miyaura coupling to form carbon-carbon bonds . They can also undergo protodeboronation, a reaction that involves the removal of a boron group .Physical and Chemical Properties Analysis
Methoxycarbonyl compounds generally have a solid physical form and are stored at room temperature . Their molecular weight can vary depending on the specific compound .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxycoumarin", "methyl chloroformate", "sodium hydroxide", "methanol", "acetic anhydride", "glacial acetic acid", "sulfuric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 4-hydroxycoumarin is reacted with methyl chloroformate in the presence of sodium hydroxide to form 4-methoxycarbonylcoumarin.", "Step 2: 4-methoxycarbonylcoumarin is then reacted with methanol and acetic anhydride in the presence of sulfuric acid to form 6-(methoxycarbonyl)-4-methoxycarbonylcoumarin.", "Step 3: 6-(methoxycarbonyl)-4-methoxycarbonylcoumarin is then treated with sodium bicarbonate and water to form 6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid." ] } | |
CAS No. |
2694745-02-1 |
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.2 |
Purity |
95 |
Origin of Product |
United States |
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